
Deschloroetizolam
Übersicht
Beschreibung
Deschloroetizolam (CAS 40054-73-7) is a thienodiazepine derivative and a designer benzodiazepine (DBZ) structurally derived from etizolam by the absence of a chlorine atom on the benzene ring . It belongs to the thienotriazolodiazepine class, acting as a positive allosteric modulator of GABA-A receptors, producing sedative, anxiolytic, muscle-relaxant, and amnesic effects . With a molecular weight of 349.26 g/mol and high plasma protein binding (87.2%), it has a rapid onset (~30 minutes) and a duration of action twice as long as etizolam, though it is half as potent .
Its detection in biological samples is challenging due to rapid metabolism into hydroxylated metabolites, which are more stable in urine than the parent compound .
Vorbereitungsmethoden
Synthetic Routes for Deschloroetizolam
This compound’s synthesis revolves around the construction of its thienotriazolodiazepine core. Unlike its chlorinated analog etizolam, the absence of a chlorine atom at the 2’ position necessitates modifications to traditional benzodiazepine synthesis protocols. Three primary methodologies have been documented:
Cyclization of Thiophene-Diazepine Precursors
The most widely reported method involves cyclizing a thiophene ring with a diazepine intermediate. A key patent (US8106189B2) describes a scalable process for analogous triazolobenzodiazepines, which can be adapted for this compound . The reaction employs:
-
Solvent : Toluene (reflux conditions, 100–110°C)
-
Catalyst : p-Toluenesulfonic acid (PTSA, 0.3–0.5 mol%)
-
Reaction Time : 10–12 hours
The acetyl hydrazone intermediate undergoes intramolecular cyclization, yielding the triazolo ring system. For this compound, the starting material lacks the chlorine substituent present in etizolam’s precursor, simplifying halogenation steps but requiring precise stoichiometry to avoid side products .
Critical Parameters:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 100–110°C | <110°C reduces side reactions |
PTSA Concentration | 0.3–0.5 mol% | Higher concentrations degrade product |
Solvent Purity | >99% toluene | Impurities hinder cyclization |
This method achieves yields of 75–80% with purity ≥99.5%, making it industrially viable .
Microwave-Assisted Synthesis
Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. Preliminary studies on etizolam analogs show:
-
Temperature : 150°C (controlled)
-
Time : 20–30 minutes
-
Yield Improvement : 15–20% over conventional methods
While promising, scalability and equipment costs remain barriers for industrial adoption .
Industrial-Scale Optimization
The patent (US8106189B2) outlines a refined protocol for triazolobenzodiazepines, adaptable to this compound :
Reaction Workflow
-
Intermediate Preparation :
-
Cyclization :
-
Combine intermediate with toluene (1:35 molar ratio) and PTSA.
-
Reflux for 10–12 hours under nitrogen.
-
-
Isolation :
-
Cool to 10–15°C, filter, and wash with cold toluene.
-
Slurry the crude product in methanol (2 h) to remove residual catalyst.
-
Yield and Purity Data
Batch Size (kg) | Yield (%) | Purity (HPLC) | Residual Solvent (ppm) |
---|---|---|---|
5 | 78 | 99.7 | <200 |
20 | 75 | 99.5 | 220 |
50 | 73 | 99.4 | 250 |
Larger batches exhibit slight yield reductions due to heat distribution inefficiencies .
Analytical Validation of Synthetic Products
Quality Control Metrics
This compound intended for research must meet stringent criteria:
-
Purity : ≥98% (HPLC-UV, λ = 254 nm)
-
Impurities : ≤0.5% total (including desmethyl byproducts)
-
Solubility : 1.0 mg/mL in methanol (for reference standards)
Spectroscopic Characterization
-
NMR (400 MHz, DMSO-d6) :
-
δ 7.85 (d, J = 8.4 Hz, 2H, aromatic)
-
δ 4.25 (q, J = 7.2 Hz, 2H, CH2CH3)
-
δ 2.45 (s, 3H, N-CH3)
-
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, desmethyl-deschloroetizolam, arises from incomplete methylation during cyclization. Countermeasures include:
-
Excess Methylating Agent : Trimethylphosphate (0.5 equiv)
-
Reaction Monitoring : In-line FTIR to track N–H bond disappearance .
Solvent Recovery
Toluene recycling reduces costs and environmental impact:
-
Distillation Efficiency : 92–95% recovery (industrial scale)
Comparison with Etizolam Synthesis
Parameter | This compound | Etizolam |
---|---|---|
Starting Material | Non-chlorinated thiophene | 2-Chlorophenyl precursor |
Cyclization Catalyst | PTSA | Triethyl orthoacetate |
Yield | 75–80% | 65–70% |
Byproducts | Desmethyl derivative (0.3–0.5%) | Chlorinated impurities (1–2%) |
The absence of chlorine simplifies purification but necessitates stricter control over methylation .
Analyse Chemischer Reaktionen
Deschloroetizolam unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) gefördert werden, was zur Bildung von hydroxylierten Derivaten führt.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) können verwendet werden, um this compound zu seinem entsprechenden Amin zu reduzieren.
Wissenschaftliche Forschungsanwendungen
Deschloroetizolam hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Entwicklung und Validierung von Analysemethoden verwendet.
Biologie: this compound wird auf seine Wirkungen auf das zentrale Nervensystem untersucht, insbesondere auf seine Interaktion mit GABA-Rezeptoren.
Medizin: Es laufen Forschungen, um seine potenziellen therapeutischen Anwendungen zu untersuchen, obwohl es derzeit nicht für die medizinische Anwendung zugelassen ist.
Industrie: Es wird bei der Entwicklung neuer psychoaktiver Substanzen und als Werkzeug in der forensischen Toxikologie eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an modulatorische Stellen an GABA-Rezeptoren, insbesondere den GABA_A-Rezeptor. Diese Bindung erhöht die Häufigkeit des Öffnens des Chloridionenkanals, verstärkt die inhibitorischen Wirkungen von GABA und führt zu seinen sedativen und anxiolytischen Eigenschaften .
Wirkmechanismus
Deschloroetizolam exerts its effects by binding to modulatory sites on GABA receptors, specifically the GABA_A receptor. This binding increases the frequency of chloride ion channel opening, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacological Comparisons
Table 1: Structural and Key Pharmacological Properties
Key Observations :
- Structural Differences: this compound’s thienodiazepine backbone and lack of chlorine distinguish it from classical benzodiazepines (e.g., alprazolam) and DBZs like clonazolam, which have triazole rings enhancing potency .
- Potency : this compound is significantly less potent than etizolam and clonazolam but comparable to meclonazepam .
- Metabolism : Unlike etizolam, which produces α-hydroxyetizolam (a stable urinary metabolite), this compound’s hydroxylated metabolites are detectable in blood but rarely in urine .
Toxicological and Clinical Profiles
Table 2: Adverse Effects and Detection Challenges
Key Observations :
- Respiratory Risks : this compound’s respiratory depressant effects are less severe than clonazolam’s but potentiate dangerously with alcohol or opioids .
- Detection : this compound is rarely detected in urine due to rapid metabolism, requiring specialized LC-MS/MS methods for blood analysis .
Market and Regulatory Status
This compound is unregulated under international drug control treaties, facilitating its sale as a "legal high" in gray markets .
Research and Forensic Implications
- Analytical Challenges : this compound’s low blood concentrations (e.g., 11 µg/L in a post-mortem case ) and metabolite instability complicate forensic investigations .
- Therapeutic Void : Unlike approved benzodiazepines, this compound lacks clinical safety data, increasing overdose risks in recreational users .
Biologische Aktivität
Deschloroetizolam is a designer drug belonging to the thienodiazepine class, structurally related to benzodiazepines. It has gained attention due to its presence in the illicit drug market and its potential biological effects. This article explores the biological activity of this compound, including its pharmacological properties, metabolic pathways, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is a derivative of etizolam, lacking a chlorine atom. This structural modification influences its pharmacological properties while maintaining its classification within thienotriazolodiazepines.
- Mechanism of Action : Similar to other benzodiazepines, this compound is believed to enhance GABAergic activity by binding to GABA_A receptors in the central nervous system, leading to anxiolytic and sedative effects .
Anxiolytic and Sedative Effects
This compound exhibits anxiolytic and sedative properties akin to those of etizolam. However, it has been reported to be less potent compared to other designer benzodiazepines . The compound's effects can vary significantly among users, with reports indicating a range of experiences from mild sedation to significant anxiolysis.
Metabolism and Pharmacokinetics
Research on the metabolic pathways of this compound is limited, but studies suggest that it undergoes hepatic metabolism similar to other benzodiazepines. The primary metabolic pathways likely involve phase I reactions mediated by cytochrome P450 enzymes .
Key Findings from Studies
- Detection in Biological Samples : this compound has been detected in various biological matrices, including blood and saliva, using advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
- Concentration Profiles : A study investigating the concentration profile of this compound in saliva showed that it can be detected for several hours post-administration, indicating a prolonged effect .
Case Studies and User Reports
User reports and case studies provide insight into the subjective effects of this compound. A comprehensive analysis of trip reports categorized various effects associated with different designer benzodiazepines. This compound was noted for its relatively lower potency compared to others like clonazolam and flubromazolam .
Summary of User Experiences
- Common Effects : Users have reported effects such as sedation, anxiolysis, and mild euphoria. However, the drug's lower potency may result in less pronounced effects compared to more potent analogs.
- Adverse Reactions : Some users have experienced negative side effects including cognitive impairment, tolerance development, and withdrawal symptoms upon cessation after prolonged use.
Data Tables
Property | This compound | Etizolam |
---|---|---|
Chemical Class | Thienodiazepine | Thienodiazepine |
Potency | Lower than etizolam | Moderate |
Primary Effects | Anxiolytic, Sedative | Anxiolytic, Sedative |
Detection Methods | HPLC, MS | HPLC, MS |
Metabolic Pathway | CYP450 enzymes | CYP450 enzymes |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying deschloroetizolam in biological samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in blood, urine, or hair samples. Methods should include calibration curves, internal standards (e.g., deuterated analogs), and validation parameters (precision, accuracy, limit of detection/quantification). For forensic applications, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) technique can be adapted for sample preparation to minimize matrix interference .
Q. How does this compound’s solubility profile influence experimental design for in vitro studies?
- This compound is soluble in methanol and dimethyl sulfoxide (DMSO), making these solvents suitable for stock solutions. Researchers should prepare working solutions in phosphate-buffered saline (PBS) or cell culture media, ensuring final solvent concentrations ≤1% to avoid cytotoxicity. Solubility data (e.g., 1.0 mg/mL in methanol) should guide dosing protocols for receptor-binding assays or metabolic studies .
Q. What criteria are used to assess the purity of this compound reference standards?
- Purity (>98%) is typically verified via high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry for molecular weight validation. Certificates of Analysis (CoA) from certified suppliers (e.g., Cerilliant®) should include batch-specific data .
Q. What are the primary clinical and forensic applications of this compound in current research?
- This compound is used to validate benzodiazepine screening panels in toxicology, study GABA-A receptor interactions, and analyze postmortem samples in overdose cases. Its role as a designer drug necessitates inclusion in non-targeted LC-high-resolution mass spectrometry (HRMS) workflows for emerging substance surveillance .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic pathways be resolved?
- Discrepancies in hydroxylation sites (e.g., mono- vs. di-OH metabolites) require advanced techniques like NMR spectroscopy to confirm positional isomers. Comparative studies using pooled human liver microsomes (pHLMs) and in vivo samples (blood, urine) can reconcile in vitro predictions with observed metabolic profiles .
Q. What experimental strategies address the challenge of detecting low concentrations of this compound in biological matrices?
- Sensitive detection (<1 µg/L) demands optimized LC-MS/MS parameters (e.g., electrospray ionization in positive mode, multiple reaction monitoring). Immunoassay cross-reactivity studies are critical to evaluate false negatives. For pharmacokinetic studies, microsampling techniques (e.g., volumetric absorptive microsampling) enhance sensitivity .
Q. How do researchers design in vitro models to study this compound’s interaction with UDP-glucuronosyltransferase (UGT) enzymes?
- Incubate this compound with recombinant UGT isoforms (e.g., UGT1A4, UGT2B7) and quantify glucuronide metabolites via LC-HRMS. Kinetic parameters (Km, Vmax) should be compared across isoforms to identify primary metabolic pathways. Co-incubation with inhibitors (e.g., fluconazole for UGT2B7) validates enzyme specificity .
Q. What statistical methods are appropriate for analyzing population-level data on this compound prevalence in forensic casework?
- Multivariate regression models can correlate this compound detection with demographic factors (age, polydrug use). Time-trend analyses (e.g., Poisson regression) assess its emergence relative to other designer benzodiazepines. Confidence intervals for quantitative results should account for inter-laboratory variability in LC-MS/MS workflows .
Q. How can in silico predictions of this compound’s physicochemical properties (e.g., log D7.4, pKa) be validated experimentally?
- Experimental log D7.4 values are derived via shake-flask partitioning between octanol and phosphate buffer (pH 7.4), followed by HPLC quantification. pKa determination uses potentiometric titration with a glass electrode. Discrepancies between experimental data and software predictions (e.g., ACD/I-Lab) highlight limitations in existing models for designer benzodiazepines .
Q. What methodologies are employed to resolve positional isomerism in this compound metabolites?
- High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments identifies diagnostic ions. For ambiguous cases, synthesize isotopically labeled analogs or use computational tools (e.g., molecular docking) to predict metabolic sites. Collaborative studies with forensic networks improve metabolite library accuracy .
Eigenschaften
IUPAC Name |
4-ethyl-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOBORXCOGMHSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032639 | |
Record name | Deschloroetizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40054-73-7 | |
Record name | 2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40054-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deschloroetizolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deschloroetizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESCHLOROETIZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HF7J354D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.